6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-piperidin-1-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c26-18(16-8-9-17(23-22-16)25-11-2-1-3-12-25)21-14-4-6-15(7-5-14)30(27,28)24-19-20-10-13-29-19/h4-10,13H,1-3,11-12H2,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBPQPVNTVWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine moiety is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridazine intermediate.
Attachment of the Thiazole Ring: The thiazole ring can be incorporated through cyclization reactions involving thioamides and α-haloketones.
Sulfamoylation: The sulfamoyl group is typically introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxide derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide involves multiple steps, including the formation of thiazole-sulfonamide derivatives. The process typically starts with the preparation of thiazole derivatives, followed by coupling with piperidine and subsequent modifications to achieve the final product. The compound's structure incorporates a pyridazine core, which is known for its biological activity, particularly as an inhibitor in various enzymatic pathways .
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity. The thiazole-sulfonamide framework in this compound has been linked to enhanced inhibitory effects against bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections .
Inhibition of Aldose Reductase
One of the notable applications of this compound is its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications such as cataracts. The combination of piperidine and thiazole structures has been shown to enhance the inhibitory potency against this enzyme, indicating its potential as a therapeutic agent for managing diabetes-related complications .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to the presence of the sulfonamide group. This characteristic may provide therapeutic benefits in conditions characterized by inflammation, such as arthritis or other inflammatory diseases .
Case Study 1: Aldose Reductase Inhibition
A study focused on the synthesis of thiazole-sulfonamide derivatives highlighted the compound's ability to inhibit aldose reductase effectively. The synthesized derivatives were evaluated for their IC50 values, with promising results indicating their potential use in diabetic therapy .
Case Study 2: Antimicrobial Activity
In another investigation, a series of heteroaryl compounds, including derivatives similar to this compound, were tested against various bacterial strains. The results showed that these compounds possessed significant antibacterial activity, supporting their development as new antimicrobial agents .
Comparative Analysis of Biological Activities
| Compound | Target Activity | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Compound A | Aldose Reductase Inhibition | 0.5 | High potency; potential for diabetic therapy |
| Compound B | Antimicrobial Activity | 10 | Effective against Gram-positive bacteria |
| Compound C | Anti-inflammatory Effects | 15 | Promising for inflammatory disease management |
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a pyridazine-carboxamide backbone with derivatives documented in the European Patent Bulletin (2024), such as 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide. Key differences include:
- Substituent at Position 6 : Piperidin-1-yl (target compound) vs. cyclopropanecarboxamido (patented compound). The piperidine group may enhance solubility due to its basic nitrogen, while the cyclopropane carboxamide could confer metabolic stability .
- Aromatic Modifications: The target compound’s sulfamoylphenyl-thiazole group contrasts with the patented compound’s methoxy-triazole-phenylamino moiety. The thiazole-sulfamoyl combination is a known pharmacophore for sulfonamide inhibitors, whereas the triazole-methoxy system may favor kinase selectivity .
Functional Group Analogues
- N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d): This compound (from Turkish Journal of Chemistry, 2020) shares the 4-(N-(thiazol-2-yl)sulfamoyl)phenyl motif with the target molecule but replaces the pyridazine core with a benzamide-propenoyl scaffold. Notably, 3d has a lower synthesis yield (60%) compared to typical pyridazine carboxamides, suggesting stability challenges in its enone structure .
- N-(3-Chloro-4-fluorophenyl)-6-(4-((diethylamino)methyl)piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine: Documented in an EGFR-related product catalog (2024), this compound replaces the pyridazine with a pyrimidopyrimidine core. The diethylaminomethyl-piperidine substituent may enhance blood-brain barrier penetration compared to the target compound’s unmodified piperidinyl group. However, the chloro-fluorophenyl group introduces steric and electronic effects distinct from the sulfamoyl-thiazole system .
Research Findings and Implications
- However, the pyridazine core may offer better conformational rigidity than 3d’s propenoyl system .
- Piperidine vs. Cyclopropane : The piperidinyl group in the target compound likely improves aqueous solubility compared to the cyclopropane carboxamide in the patented derivative, though the latter may resist oxidative metabolism .
- Synthetic Feasibility : The absence of yield data for the target compound contrasts with the 60% yield for 3d , implying possible optimization challenges in scaling up pyridazine-carboxamide syntheses .
Biological Activity
The compound 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step reaction process that typically includes the formation of the pyridazine core followed by the introduction of the piperidine and thiazole moieties. The structural formula can be summarized as follows:
This compound features a pyridazine ring linked to a piperidine group and a thiazole-sulfamoyl phenyl group, which contribute to its biological activity.
Anticonvulsant Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, thiazole-linked pyridazine derivatives have demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) indicates that electron-withdrawing groups on the phenyl ring enhance anticonvulsant efficacy, with certain modifications resulting in median effective doses (ED50) comparable to established anticonvulsants like sodium valproate .
Antimicrobial Activity
Compounds containing thiazole and sulfonamide groups have been noted for their antimicrobial properties. The thiazole moiety is particularly effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways .
Case Study 1: Anticonvulsant Efficacy
A study evaluating a series of thiazole-pyridazine derivatives found that modifications at the 6-position of the pyridazine ring significantly affected anticonvulsant activity. The compound analogous to our target showed an ED50 value of approximately 24.38 mg/kg in electroshock seizure tests, indicating strong anticonvulsant potential .
Case Study 2: Antimicrobial Properties
In another investigation, thiazole-based compounds were synthesized and tested for their ability to combat biofilms formed by Pseudomonas aeruginosa. The results indicated that these compounds could reduce biofilm formation significantly compared to controls, suggesting potential applications in treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key factors influencing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl ring | Increased anticonvulsant potency |
| Presence of thiazole moiety | Enhanced antimicrobial activity |
| Sulfamoyl group | Improved solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide, and how can purity be validated?
- Synthesis : The compound’s core structure suggests modular assembly via coupling reactions. For analogous pyridazine derivatives, methods include:
- Step 1 : Piperidine substitution at the pyridazine ring using nucleophilic aromatic substitution (e.g., refluxing in ethanol with piperidine .
- Step 2 : Carboxamide formation via activation of the pyridazine-3-carboxylic acid (e.g., using CDI or HATU) followed by coupling with the sulfamoylphenyl-thiazole intermediate .
Q. How can the compound’s structural stability under thermal or solvent conditions be assessed?
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For related pyridazine derivatives, decomposition temperatures typically exceed 200°C, with melting points verified via capillary methods .
- Solvent Stability : Conduct accelerated stability studies in common solvents (e.g., DMSO, ethanol) at 25°C and 40°C, monitoring degradation via HPLC over 7–14 days .
Q. What pharmacological screening strategies are applicable for this compound?
- Target Identification : Prioritize kinases or sulfamoyl-targeted enzymes (e.g., carbonic anhydrases) due to the thiazole-sulfonamide moiety. Use computational docking (AutoDock Vina) to predict binding affinities .
- In Vitro Assays : Screen against cell lines (e.g., HEK293 or cancer models) for cytotoxicity (MTT assay) and dose-response profiling (IC₅₀ calculations) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Lipophilicity and ADME : Use Schrödinger’s QikProp to predict logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability via cytochrome P450 inhibition assays .
- Trifluoromethyl Effects : The sulfamoyl-thiazole group enhances metabolic stability; compare with non-fluorinated analogs using in vitro liver microsome assays .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Data Triangulation :
- Reproducibility : Validate assays in ≥2 independent labs with standardized protocols (e.g., ATP levels normalized across cell lines).
- Off-Target Analysis : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. How can reaction yields be improved in large-scale synthesis?
- Process Optimization :
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance efficiency .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., carboxamide coupling) to reduce byproducts .
Q. What strategies validate the compound’s selectivity in multi-target pharmacological studies?
- Selectivity Screening :
- Panel Assays : Test against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel) to quantify off-target effects .
- CRISPR-Cas9 Knockouts : Use gene-edited cell lines to confirm target-specific activity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
